Kaempferol-3-rhamnoglucoside-7-glucoside
CAS No.: 34336-18-0
Cat. No.: VC0191651
Molecular Formula: C33H40O20
Molecular Weight: 756.66
* For research use only. Not for human or veterinary use.

CAS No. | 34336-18-0 |
---|---|
Molecular Formula | C33H40O20 |
Molecular Weight | 756.66 |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C31H38O19/c1-9(33)17(36)20(39)23(42)28-24(43)22(41)26(45)31(49-28)50-29-19(38)16-13(35)6-12(46-30-25(44)21(40)18(37)15(8-32)48-30)7-14(16)47-27(29)10-2-4-11(34)5-3-10/h2-7,9,15,17-18,20-26,28,30-37,39-45H,8H2,1H3/t9-,15-,17-,18-,20+,21+,22+,23-,24+,25-,26-,28-,30?,31?/m1/s1 |
SMILES | CC(C(C(C(C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Chemical Structure and Properties
Molecular Structure
Kaempferol-3-rhamnoglucoside-7-glucoside possesses a complex molecular architecture characterized by specific sugar moieties attached to the kaempferol aglycone. The fundamental structure consists of a kaempferol backbone (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one), featuring three hydroxyl groups and a 4-hydroxyphenyl substituent . The glycosylation pattern includes a rhamnoglucoside moiety (a disaccharide comprising rhamnose and glucose) attached to the hydroxyl group at position 3, and a glucose moiety linked to the hydroxyl at position 7 .
This specific arrangement of sugar moieties substantially influences the compound's solubility, metabolic fate, and biological activities. The rhamnose component, a 6-deoxy sugar, and the glucose units with their multiple hydroxyl groups, enhance the water solubility of the otherwise hydrophobic kaempferol aglycone, facilitating its absorption and distribution within biological systems.
The systematic IUPAC name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one, which reflects its structural complexity and stereochemical configuration . This elaborate name encompasses the precise arrangement of atoms and functional groups that contribute to the compound's unique chemical identity.
Structural Identifiers
For identification and characterization purposes, various structural identifiers have been assigned to Kaempferol-3-rhamnoglucoside-7-glucoside. These identifiers facilitate database searches, structural analyses, and quality control in research and development settings.
Table 1: Structural Identifiers of Kaempferol-3-rhamnoglucoside-7-glucoside
Identifier Type | Value | Source |
---|---|---|
CAS Number | 34336-18-0 | |
PubChem CID | 154726227, 155886560 | |
InChIKey | IYTNVROUKPTERI-OLYJACQVSA-N, IYTNVROUKPTERI-UHFFFAOYSA-N | |
Molecular Formula | C31H38O19, C33H40O20 | |
Molecular Weight | 714.6 g/mol, 756.66 g/mol | |
SMILES | CC@HO |
Natural Sources and Occurrence
Plant Sources
Kaempferol-3-rhamnoglucoside-7-glucoside has been identified in several plant species, contributing to the phytochemical diversity of the plant kingdom. According to available literature, this compound has been reported in various plants including Equisetum pratense (meadow horsetail) and Datura inoxia (thornapple or moonflower) . These plants have historical significance in traditional medicine systems across different cultures, suggesting potential ethnopharmacological relevance for this compound.
Additionally, evidence indicates the presence of this compound in cottonseed (Gossypium species), where it has been isolated alongside other flavonol glycosides such as quercetin-3-glucoglucoside . The occurrence of Kaempferol-3-rhamnoglucoside-7-glucoside in cottonseed highlights its distribution beyond traditional medicinal plants to agricultural crops, suggesting broader ecological and potential economic significance.
The concentration of this compound varies significantly among different plant parts and species, influenced by genetic factors, environmental conditions, and developmental stages. In most plants, flavonoid glycosides like Kaempferol-3-rhamnoglucoside-7-glucoside serve ecological functions, including protection against ultraviolet radiation, microbial infections, and herbivory, while also playing roles in plant growth regulation and pollinator attraction. These ecological roles may provide insights into the evolutionary significance of these compounds and their potential applications in agricultural and pharmaceutical contexts.
Isolation Methods
The isolation and purification of Kaempferol-3-rhamnoglucoside-7-glucoside from plant materials typically involve multi-step processes designed to separate this compound from other phytochemicals. According to the available literature, researchers have employed various chromatographic techniques for this purpose, evolving from traditional to more sophisticated methods over time.
One documented approach involves the separation of flavonol glycosides from crushed, delinted cottonseed (including both kernel and hull components) through extensive paper chromatography . This method, combined with ultraviolet spectrophotometry and both qualitative and quantitative analysis of hydrolysis products, enables the identification and characterization of Kaempferol-3-rhamnoglucoside-7-glucoside and related compounds . This historical approach provides the foundation for more contemporary isolation strategies.
Modern isolation methods frequently incorporate advanced techniques such as high-performance liquid chromatography (HPLC), which offers enhanced resolution and efficiency compared to traditional paper chromatography. These approaches typically follow initial extraction steps using appropriate solvents, such as methanol or ethanol-water mixtures, to extract flavonoid glycosides from plant materials. The sequential application of different chromatographic methods, such as size exclusion, ion-exchange, and reversed-phase chromatography, allows for progressive purification of the target compound.
The identification and structural elucidation of the isolated compound often rely on spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide detailed structural information, confirming the identity of Kaempferol-3-rhamnoglucoside-7-glucoside and distinguishing it from other flavonoid glycosides based on specific spectral signatures characteristic of its structural elements.
Biological Activities
Anti-inflammatory Properties
Kaempferol-3-rhamnoglucoside-7-glucoside demonstrates significant anti-inflammatory activity, contributing to its potential therapeutic value. According to available literature, this compound exhibits anti-inflammatory properties through multiple mechanisms, primarily through the inhibition of prostaglandin synthesis. This activity involves the modulation of key enzymes in the inflammatory cascade, including lipoxygenase and cyclooxygenase enzymes.
The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) represents a critical mechanism through which many anti-inflammatory agents exert their effects. By inhibiting these enzymes, Kaempferol-3-rhamnoglucoside-7-glucoside reduces the production of prostaglandins, which are lipid mediators that promote inflammation, pain, and fever. Similarly, the inhibition of lipoxygenase disrupts the synthesis of leukotrienes, another class of pro-inflammatory mediators derived from arachidonic acid metabolism.
Other Reported Activities
Beyond anti-inflammatory and antioxidant properties, Kaempferol-3-rhamnoglucoside-7-glucoside may exhibit additional biological activities, although specific data for this particular glycoside is limited in the available literature. Based on the activities of related kaempferol derivatives and flavonoid glycosides, several potential biological functions can be proposed.
Antimicrobial activity represents one potential area of interest, as many flavonoids demonstrate inhibitory effects against various bacterial and fungal pathogens. The specific glycosylation pattern of Kaempferol-3-rhamnoglucoside-7-glucoside could influence its interaction with microbial cell membranes and intracellular targets, potentially conferring selective antimicrobial properties against specific organisms.
Cardiovascular protective effects constitute another possible activity domain, considering that flavonoids often modulate lipid metabolism, vascular function, and platelet aggregation. These effects could manifest through direct interactions with enzymatic systems involved in lipid metabolism, modulation of endothelial function, or antithrombotic activities, collectively contributing to cardiovascular health.
Anticancer potential represents a significant area for investigation, as kaempferol derivatives have demonstrated various anticancer mechanisms, including anti-proliferative, pro-apoptotic, and anti-angiogenic activities. The specific sugar moieties in Kaempferol-3-rhamnoglucoside-7-glucoside might influence its cellular uptake and interaction with molecular targets involved in cancer progression, potentially providing unique anticancer properties.
These potential activities would require further investigation specifically focused on Kaempferol-3-rhamnoglucoside-7-glucoside to establish their significance and underlying mechanisms. The structural complexity introduced by the specific glycosylation pattern may confer unique biological properties distinct from other kaempferol derivatives, highlighting the importance of structure-activity relationship studies in this field.
Analytical Applications
Use as Reference Standard
Kaempferol-3-rhamnoglucoside-7-glucoside serves as an analytical standard for various scientific applications, particularly in phytochemical analysis and quality control processes. According to available literature, this compound is utilized as a reference material for High-Performance Liquid Chromatography (HPLC) analyses. As an analytical standard, it enables the accurate identification and quantification of this compound in complex biological matrices, including plant extracts, herbal formulations, and biological samples.
Hydrolysis Product Analysis involves the controlled hydrolysis of Kaempferol-3-rhamnoglucoside-7-glucoside, followed by the identification and quantification of the resulting aglycone (kaempferol) and sugar components (glucose and rhamnose), providing confirmatory evidence of the compound's identity . This approach serves as a complementary method to direct analysis, particularly valuable when reference standards of the intact glycoside are unavailable.
These analytical methods, particularly when used in combination, enable comprehensive characterization of Kaempferol-3-rhamnoglucoside-7-glucoside in various contexts, from basic research to quality control and regulatory compliance.
Structural Relationships
Comparison with Similar Flavonoid Glycosides
Kaempferol-3-rhamnoglucoside-7-glucoside belongs to a broader family of flavonoid glycosides, sharing structural similarities with various compounds while maintaining distinct features. Comparing this compound with related flavonoid glycosides provides insights into structure-activity relationships and potential functional implications of specific structural elements.
Another related compound is quercetin-3-glucoglucoside, which has been identified alongside Kaempferol-3-rhamnoglucoside-7-glucoside in cottonseed . The primary distinction lies in the aglycone portion, with quercetin featuring an additional hydroxyl group at position 3' of the B-ring compared to kaempferol. This difference affects the compound's antioxidant capacity, with quercetin derivatives generally demonstrating higher radical scavenging activity than their kaempferol counterparts due to the enhanced electron donation capability of the catechol structure in the B-ring.
Table 2: Comparison of Kaempferol-3-rhamnoglucoside-7-glucoside with Related Flavonoid Glycosides
Compound | Molecular Formula | Molecular Weight (g/mol) | Aglycone | Position 3 Substituent | Position 7 Substituent | Key Differences |
---|---|---|---|---|---|---|
Kaempferol-3-rhamnoglucoside-7-glucoside | C31H38O19 / C33H40O20 | 714.6 / 756.66 | Kaempferol | Rhamnoglucoside | Glucoside | Reference compound |
Kaempferol-3-O-glucoside-7-O-rhamnoside | C27H30O15 | 594.5 | Kaempferol | Glucoside | Rhamnoside | Reversed sugar positions |
Quercetin-3-glucoglucoside | Variable | Variable | Quercetin | Glucoglucoside | None | Different aglycone with additional hydroxyl group |
These structural relationships highlight the diversity within flavonoid glycosides and the significance of specific substitution patterns in determining their properties. The nature of the aglycone (kaempferol versus quercetin) and the type, position, and linkage of sugar moieties collectively influence solubility, stability, bioavailability, and biological activities. Understanding these structure-activity relationships facilitates rational approaches to exploring the therapeutic potential of flavonoid glycosides and may guide the development of semi-synthetic derivatives with enhanced properties for specific applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume